molecular formula C20H19ClFN3OS B459788 3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-22-1

3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459788
CAS No.: 625370-22-1
M. Wt: 403.9g/mol
InChI Key: UUDZDWYEJKLWGP-UHFFFAOYSA-N
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Description

3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the thieno group, and subsequent functionalization with the amino, chloro, and fluoro substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups at the chloro or fluoro positions .

Scientific Research Applications

3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research .

Properties

IUPAC Name

3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3OS/c1-2-10-3-5-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-6-4-12(22)9-14(16)21/h4,6,8-10H,2-3,5,7,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDZDWYEJKLWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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